N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide
Overview
Description
N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with ethoxybenzyl and methoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with the benzofuran core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids or bases.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, this compound may be used to study the interactions of benzofuran derivatives with biological targets, such as enzymes or receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the search for new therapeutic agents with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethoxybenzyl and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.
Comparison with Similar Compounds
- N-(4-methoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide
- N-(4-ethoxybenzyl)-2-benzofuranamine
- N-(4-ethoxybenzyl)-4-[(methylsulfonyl)amino]benzamide
Uniqueness: N-(4-ethoxybenzyl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both ethoxybenzyl and methoxy groups on the benzofuran core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-23-15-9-7-13(8-10-15)12-20-19(21)17-11-14-5-4-6-16(22-2)18(14)24-17/h4-11H,3,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPERNKUHTOED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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